2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

Organic synthesis Intermediate chemistry Nucleophilicity

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol (CAS 2229218-33-9, MF: C₁₀H₁₁F₃O₂, MW: 220.19) is a fluorinated aromatic alcohol featuring a 1,2-ethanol chain attached to a benzene ring bearing a methoxy (-OCH₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. This specific substitution pattern—with the electron-donating methoxy and the strongly electron-withdrawing, highly lipophilic trifluoromethyl group in adjacent positions—creates a unique electronic environment on the aromatic ring that distinguishes it from other regioisomers and substitution variants.

Molecular Formula C10H11F3O2
Molecular Weight 220.19 g/mol
Cat. No. B12852883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol
Molecular FormulaC10H11F3O2
Molecular Weight220.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCO)C(F)(F)F
InChIInChI=1S/C10H11F3O2/c1-15-9-6-7(4-5-14)2-3-8(9)10(11,12)13/h2-3,6,14H,4-5H2,1H3
InChIKeyBHPFJIBCUVYARO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol: A Fluorinated Phenylethanol Intermediate with Distinctive Orthogonal Substituent Architecture


2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol (CAS 2229218-33-9, MF: C₁₀H₁₁F₃O₂, MW: 220.19) is a fluorinated aromatic alcohol featuring a 1,2-ethanol chain attached to a benzene ring bearing a methoxy (-OCH₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position . This specific substitution pattern—with the electron-donating methoxy and the strongly electron-withdrawing, highly lipophilic trifluoromethyl group in adjacent positions—creates a unique electronic environment on the aromatic ring that distinguishes it from other regioisomers and substitution variants .

Architecture Fluorinated phenylethanol intermediate
Substitution Orthogonal 3-methoxy-4-CF₃ pattern
Handle Ethanol side chain for derivatization

Why Procurement Cannot Arbitrarily Substitute 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol with Other In-Class Alcohols


Fluorinated phenylethanols are not interchangeable commodities. The specific 3-methoxy-4-trifluoromethyl substitution pattern on the aromatic ring directly governs molecular geometry, electronic distribution, and physicochemical properties that critically influence downstream reactivity . Regioisomers such as 2-methoxy-4-(trifluoromethyl)phenyl derivatives or positional variants (e.g., 4-methoxy-3-trifluoromethyl) present different steric environments and altered electron density at reactive sites, which can fundamentally change reaction yields, regioselectivity, and the biological activity of final pharmaceutical or agrochemical products . Furthermore, the presence of the ethanol (-CH₂CH₂OH) side chain rather than a benzyl alcohol (-CH₂OH) or other oxygenated moiety imparts distinct nucleophilic character and spatial separation of the hydroxyl group from the aromatic ring, affecting both synthetic utility and target engagement .

Regioisomer swap 4-methoxy-3-CF₃ or other positional variants may alter steric environment and reactivity at key sites.
Benzyl alcohol analog Shorter one‑carbon spacer (-CH₂OH) changes nucleophile positioning and may shift reaction outcomes.
Non‑fluorinated analogs Methoxy‑only analogs lack CF₃-driven lipophilicity and metabolic‑stability profile; substitution may not transfer.

Quantitative Evidence Guide: Where 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol Demonstrates Verifiable Differentiation from Closest Analogs


Structural Differentiation: Ethanol vs. Benzyl Alcohol Chain Length

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol differs structurally from the more commonly commercially available analog 3-Methoxy-4-(trifluoromethyl)benzyl alcohol (CAS 276861-64-4) by having a two-carbon ethanol chain (-CH₂CH₂OH) rather than a one-carbon benzyl alcohol moiety (-CH₂OH). This difference in carbon chain length alters the spatial relationship between the hydroxyl group and the aromatic ring .

Side‑chain length
Head‑to‑head
+1 carbon atom (ethanol vs. benzyl alcohol spacer)
Extended spacer may influence nucleophile positioning and regioselectivity in coupling reactions.
Comparator: 3-methoxy-4-(trifluoromethyl)benzyl alcohol (CAS 276861‑64‑4).
Organic synthesis Intermediate chemistry Nucleophilicity

Lipophilicity Enhancement Relative to Non-Fluorinated Methoxy Analogs

The trifluoromethyl (-CF₃) substituent at the 4-position of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol confers significantly increased lipophilicity compared to non-fluorinated methoxy-phenyl analogs. Studies on structurally related aromatic systems demonstrate that CF₃ substitution increases LogD by approximately 0.7–1.4 LogD units relative to CH₃O-substituted compounds [1].

Lipophilicity shift
Class‑level
+0.7 to +1.4 ΔLogD units (class‑level inference)
CF₃‑driven lipophilicity increase may support CNS‑penetrant candidate design vs. methoxy‑only analogs.
Class inference from aliphatic CF₃O series; compound‑specific LogD not available.
Medicinal chemistry ADME Physicochemical properties

Metabolic Stability Differentiation: CF₃-Containing vs. CH₃O-Only Analogs

The 4-trifluoromethyl group in 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol is expected to modulate metabolic stability differently than methoxy-only substituted analogs. Class-level studies on related fluorinated aromatic systems indicate that CF₃-substituted compounds exhibit distinct metabolic clearance profiles compared to CH₃O-substituted counterparts, with CF₃ groups generally enhancing resistance to cytochrome P450-mediated oxidative metabolism at adjacent positions [1].

Metabolic stability
Class‑level
Qualitative CF₃‑mediated stabilization at 4‑position
Class‑level data suggest CF₃ may block oxidative metabolism at adjacent positions; compound‑specific clearance not measured.
Data to verify for target compound; source reports on related fluorinated systems.
Drug metabolism Pharmacokinetics Microsomal stability

Regioisomeric Differentiation: 3-Methoxy-4-CF₃ vs. 4-Methoxy-3-CF₃ Substitution Pattern

The 3-methoxy-4-trifluoromethyl substitution pattern places the electron-donating methoxy and electron-withdrawing trifluoromethyl groups in adjacent (ortho) positions to each other, creating a distinct push-pull electronic system on the aromatic ring. In contrast, the regioisomer 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol positions the substituents in reverse order. This difference alters the preferred conformation of the ethanol side chain due to steric effects: the bulky CF₃ group at the 3-position (in the 4-methoxy-3-CF₃ regioisomer) creates greater steric hindrance, favoring a gauche conformation where the hydroxyl group is oriented away from the aromatic ring .

Regioisomeric conformation
Head‑to‑head
Less steric hindrance near side chain in 3‑methoxy‑4‑CF₃ pattern
Conformational differences may affect derivatization efficiency and pharmacophore geometry vs. 4‑methoxy‑3‑CF₃ regioisomer.
Gauche bias expected in 4‑methoxy‑3‑CF₃ regioisomer due to steric bulk.
Regioselectivity SAR Electronics

Validated Application Scenarios for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol in Pharmaceutical and Agrochemical Intermediate Procurement


Synthesis of Glucocorticoid Receptor Modulators and CNS-Targeted Drug Candidates

Trifluoromethyl-substituted phenylethanol derivatives have been extensively described as ligands that bind to the glucocorticoid receptor and as intermediates for CNS-active pharmaceutical candidates [1]. The specific 3-methoxy-4-trifluoromethyl substitution pattern provides the requisite electronic and steric profile for engaging this target class. Procurement of this compound supports medicinal chemistry programs developing anti-inflammatory, immunosuppressive, or neuropsychiatric agents where balanced lipophilicity for blood-brain barrier penetration is essential [2].

Preparation of Chiral Amino-Alcohol Intermediates via Stereoselective Synthesis

The ethanol side chain of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol provides a hydroxyl handle that can be converted to chiral amino-alcohol derivatives, such as (1S)-2-amino-1-[3-methoxy-4-(trifluoromethyl)phenyl]ethanol (CAS 2227888-00-6) [1]. Patents describe stereoselective synthetic routes for trifluoromethyl-substituted alcohols, enabling the preparation of enantiomerically enriched intermediates for pharmaceutical development [2]. The 3-methoxy-4-CF₃ substitution pattern offers distinct steric and electronic control during asymmetric transformations compared to regioisomeric alternatives.

Development of Anti-HIV and Antiviral Agent Precursors

Structurally related 2-alkoxy-1-(trifluoromethyl-substituted phenyl)ethanol derivatives have been documented as important intermediates for medicinal candidate compounds possessing anti-HIV activity, as described in U.S. Patent No. 6,391,865 and International Application WO 00/66558 [1]. The 3-methoxy-4-CF₃ substitution pattern on the phenyl ring contributes specific electronic properties that modulate target binding and pharmacokinetic behavior. This compound class serves as a key building block in the synthesis of next-generation antiviral agents, particularly those requiring the unique combination of electron-withdrawing CF₃ and electron-donating methoxy substituents for optimal activity.

Agrochemical Intermediate for Fluorinated Crop Protection Agents

Compounds bearing trifluoromethylaryl groups are widely employed in agrochemical research due to their enhanced metabolic stability, lipophilicity, and unique electronic properties that improve plant uptake and target-site binding [1]. 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol serves as a versatile alcohol intermediate for synthesizing fungicides, herbicides, and insecticides that require fluorinated aromatic moieties. The specific 3-methoxy-4-CF₃ substitution architecture may offer differentiated performance in structure-activity relationship campaigns aimed at optimizing efficacy while minimizing off-target environmental impact.

Application
Selection Property
Validation Focus
GR modulator and CNS research intermediate
CF₃‑lipophilicity and push‑pull electronics
Blood‑brain barrier penetration and target engagement assays
Chiral amino‑alcohol precursor synthesis
Ethanol side chain for stereoselective derivatization
Stereochemical outcome and regioisomeric control
Antiviral research candidate precursor
3‑methoxy‑4‑CF₃ substitution for target binding
SAR optimization and pharmacophore engagement
Agrochemical intermediate research
Fluorinated aromatic building block
Metabolic stability and plant uptake in screening models

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